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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethyl-2H-indazole

Cat. No.: B1520039

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dimethyl-2H-indazole is a substituted N-heterocyclic compound of interest in
medicinal chemistry and materials science.[1] Its structural features, including the indazole
core, bromine substituent, and methyl groups, make it a valuable intermediate in the synthesis
of novel bioactive molecules with potential applications as anti-inflammatory and anticancer
agents.[1] A thorough spectroscopic characterization is fundamental to confirm its identity,
purity, and structure, ensuring the reliability of any subsequent research and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 5-Bromo-2,4-dimethyl-2H-indazole and outlines the field-proven methodologies for their
acquisition and interpretation. As a self-validating system, the protocols and data interpretation
principles described herein are grounded in established spectroscopic techniques for N-
heterocyclic compounds.

Molecular Structure and Key Features

The structure of 5-Bromo-2,4-dimethyl-2H-indazole (CAS 1159511-89-3) consists of a
bicyclic indazole core with a bromine atom at the 5-position, a methyl group at the 4-position,
and a methyl group on the N2 nitrogen of the pyrazole ring.

e Molecular Formula: CoHoBrNz[1]
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e Molecular Weight: 225.09 g/mol [1]
e Monoisotopic Mass: 223.9949 Da[?2?]

The substitution pattern, particularly the N2-methylation, defines it as a 2H-indazole, which has
distinct spectroscopic signatures compared to its 1H-indazole isomer.

Expected Spectroscopic Data and Interpretation

While specific experimental spectra for this exact compound are not publicly available, we can
predict the characteristic features based on extensive data from analogous substituted
indazoles.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show distinct signals for the aromatic protons and the two
methyl groups. The chemical shifts are influenced by the electronic effects of the bromine atom
and the bicyclic system.

Table 1: Predicted *H NMR Chemical Shifts and Splitting Patterns
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Predicted Coupling
Protons Chemical Shift  Multiplicity Constant (J, Rationale

(3, ppm) Hz)

The proton at C3
of the indazole
ring typically

. appears as a

H-3 ~8.0-8.2 Singlet (s) - )

singlet at a
downfield
position in 2H-

indazoles.

H-6 ~7.3-75 Doublet (d) ~8.5-9.0 Coupled to H-7.

H-7 ~7.1-7.3 Doublet (d) ~8.5-9.0 Coupled to H-6.

The N-methyl
group in 2H-
indazoles is
N-CHs ~4.0-4.2 Singlet (s) - typically
deshielded and
appears as a

sharp singlet.

The methyl
] group on the
C4-CHs ~24-26 Singlet (s) - ) )
benzene ring will

be a singlet.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. The
chemical shifts of the carbon atoms in the indazole ring are particularly useful for confirming the
2H-isomer.

Table 2: Predicted 3C NMR Chemical Shifts
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Predicted Chemical Shift ]
Carbon Rationale

(3, ppm)

In 2H-indazoles, C3 is typically

C3 ~122 - 125 more shielded compared to
1H-isomers.
C3a ~120 - 123 Bridgehead carbon.

Carbon bearing the methyl
group.

C4 ~130 - 133

Carbon bearing the bromine
C5 ~115-118 atom; its shift is influenced by

the heavy atom effect.

C6 ~128 - 131
C7 ~110-113
Bridgehead carbon adjacent to
C7a ~148 - 151
N2.
N-CHs ~35-38 N-methyl carbon.
C4-CHs ~15-18 C4-methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition.
For 5-Bromo-2,4-dimethyl-2H-indazole, the most telling feature will be the isotopic pattern of
the molecular ion due to the presence of bromine.

Table 3: Predicted Mass Spectrometry Data
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lon

m/z (Predicted)

Key Feature

[M]*

224 & 226

Molecular ion peak showing a
characteristic M and M+2
pattern with approximately 1:1
intensity ratio, which is
indicative of a single bromine

atom.[2]

[M+H]*+

225 & 227

Protonated molecular ion, also
exhibiting the 1:1 isotopic
pattern.[2]

Expert Insight: The presence of the bromine atom provides a clear and easily identifiable

signature in the mass spectrum, making it a powerful tool for confirming the presence of this

halogen in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C

bonds, as well as the C-N bonds of the indazole ring.

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm—?)

Vibration Type

Functional Group

3100 - 3000 C-H Stretch Aromatic

2950 - 2850 C-H Stretch Methyl (CHs)

1620 - 1580 C=C Stretch Aromatic Ring

1500 - 1450 C=N Stretch Indazole Ring

1250 - 1150 C-N Stretch Indazole Ring

~800 C-H Bend Aromatic (out-of-plane)
700 - 550 C-Br Stretch Bromoalkane
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Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized

protocols are recommended.

Sample Preparation

Proper sample preparation is critical for obtaining meaningful results. The compound is
expected to be a solid at room temperature.[1]

 NMR: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
CDCls or DMSO-ds) in an NMR tube.

e MS: For Electrospray lonization (ESI), prepare a dilute solution (~1 mg/mL) in a solvent such
as methanol or acetonitrile. For Electron lonization (El), a solid probe can be used.

e FTIR: For solid samples, the KBr pellet method is common. Mix a small amount of the
sample (1-2 mg) with ~100-200 mg of dry KBr powder, grind to a fine powder, and press into
a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing

the solid sample directly on the ATR crystal.

Instrumentation and Data Acquisition

The following diagram outlines a typical workflow for the spectroscopic analysis of a
synthesized organic compound like 5-Bromo-2,4-dimethyl-2H-indazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1520039#spectroscopic-data-of-5-bromo-2-4-
dimethyl-2h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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